Hydroxy-PEG4-methyl acetate

PROTAC synthesis Heterobifunctional linker Bioconjugation

Hydroxy-PEG4-methyl acetate (CAS 77303-64-1) is a heterobifunctional polyethylene glycol (PEG)-based linker compound containing a terminal hydroxyl group and a methyl acetate-protected carboxylic acid, separated by a four-unit PEG spacer. It is utilized as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of bifunctional molecules designed to induce selective intracellular protein degradation.

Molecular Formula C11H22O7
Molecular Weight 266.29 g/mol
CAS No. 77303-64-1
Cat. No. B3154197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG4-methyl acetate
CAS77303-64-1
Molecular FormulaC11H22O7
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC(=O)COCCOCCOCCOCCO
InChIInChI=1S/C11H22O7/c1-14-11(13)10-18-9-8-17-7-6-16-5-4-15-3-2-12/h12H,2-10H2,1H3
InChIKeyCKNALYRJLYKSLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy-PEG4-methyl acetate (77303-64-1): A Heterobifunctional PEG Linker for Targeted Protein Degradation


Hydroxy-PEG4-methyl acetate (CAS 77303-64-1) is a heterobifunctional polyethylene glycol (PEG)-based linker compound containing a terminal hydroxyl group and a methyl acetate-protected carboxylic acid, separated by a four-unit PEG spacer . It is utilized as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of bifunctional molecules designed to induce selective intracellular protein degradation . With a molecular weight of 266.29 g/mol and a calculated LogP of -1.1, this compound provides a balance of aqueous solubility and synthetic accessibility for conjugate assembly .

Why Hydroxy-PEG4-methyl acetate Cannot Be Replaced by Other PEG Linkers Without Altering PROTAC Performance


Generic substitution among PEG-based PROTAC linkers is not scientifically valid because linker length, terminal functionality, and protective group chemistry directly dictate the resulting PROTAC's ternary complex formation, degradation efficiency, and synthetic workflow. Studies have demonstrated that varying PEG linker length from 4 to 16 units produces a greater than 3-fold difference in cellular degradation readout, indicating that the specific PEG4 spacer is not interchangeable with longer or shorter PEG variants . Furthermore, the orthogonal reactivity of the hydroxyl and methyl acetate termini is essential for the sequential, site-specific conjugation of E3 ligase ligands and target protein ligands, a synthetic requirement that symmetrical or differently functionalized linkers cannot fulfill .

Quantitative Differentiation of Hydroxy-PEG4-methyl acetate from Closest Analogs


Heterobifunctional vs. Homobifunctional: Distinct Reactivity Profile

Hydroxy-PEG4-methyl acetate is a monofunctional PEG derivative featuring a terminal hydroxyl group and a methyl acetate moiety, unlike symmetrical homobifunctional linkers such as Methyl acetate-PEG1-methyl acetate which possess two methyl acetate termini . This heterobifunctional design provides orthogonal reactivity, allowing for the sequential conjugation of two different ligands without cross-reaction or the need for complex protecting group strategies .

PROTAC synthesis Heterobifunctional linker Bioconjugation

Defined PEG4 Chain Length Optimizes Degradation Potency

In a comparative in vitro screening of PEG linkers of varying lengths (PEG4, PEG8, PEG12, PEG16) using a developed PROTAC platform, PEG4 produced a readout value of 1311.54, which was superior to PEG16 (1021.21) but less potent than PEG8 (635.073) and PEG12 (415.805), where lower readout indicates greater degradation potency . This demonstrates that PEG4 occupies a distinct position in the linker length-activity relationship, providing an intermediate level of degradation activity that may be optimal for specific PROTAC targets requiring a particular spatial geometry.

Linker length PROTAC efficacy Ternary complex

Terminal Hydroxyl Group Enables Direct Conjugation Without Additional Activation

The terminal hydroxyl group of Hydroxy-PEG4-methyl acetate allows for immediate esterification or etherification without prior deprotection steps . In contrast, analogs such as Br-PEG4-methyl acetate require the presence of a nucleophile for displacement of the bromide leaving group, and the reaction efficiency depends on the nucleophilicity of the coupling partner . This difference in reactive handles can significantly impact synthetic yield and workflow simplicity.

Synthetic efficiency Hydroxyl functionalization PROTAC assembly

Methyl Acetate Protecting Group Provides Controlled Carboxylic Acid Release

The methyl acetate group serves as a temporary protecting group for a carboxylic acid, which can be hydrolyzed under mild acidic or basic conditions to reveal a free acid for further conjugation . This feature is not present in simpler PEG linkers such as Methyl acetate-PEG1, which has a free hydroxyl group but no protected acid, limiting the range of possible bioconjugation reactions . The presence of the protected acid expands the synthetic versatility of the linker.

Protecting group strategy Carboxylic acid Synthetic orthogonality

High Purity and Characterization Ensure Reproducible PROTAC Synthesis

Hydroxy-PEG4-methyl acetate is commercially available with a standard purity of ≥95% to 97%, as verified by NMR, HPLC, or GC, depending on the supplier . This level of purity is essential for reproducible PROTAC synthesis, as impurities can interfere with conjugation reactions, reduce overall yield, and confound biological assay results. The availability of batch-specific Certificates of Analysis (CoA) provides procurement confidence and traceability.

Purity Quality control PROTAC synthesis

Optimal Research and Industrial Applications for Hydroxy-PEG4-methyl acetate


Systematic Structure-Activity Relationship (SAR) Studies of PROTAC Linker Length

Hydroxy-PEG4-methyl acetate is an essential tool for researchers conducting systematic SAR studies to determine the optimal PEG linker length for a given E3 ligase-target protein pair. Its defined PEG4 spacer provides a critical data point for understanding how linker length influences ternary complex formation and degradation efficiency . The availability of quantitative comparative data showing distinct activity levels for PEG4, PEG8, PEG12, and PEG16 linkers enables scientists to rationally design a linker-length series and identify the most potent degrader for their specific target .

Stepwise Synthesis of Heterobifunctional PROTACs

The heterobifunctional nature of Hydroxy-PEG4-methyl acetate, with its orthogonal hydroxyl and protected acid groups, makes it ideally suited for the stepwise, controlled assembly of PROTAC molecules . Researchers can first conjugate an E3 ligase ligand to the hydroxyl group, then deprotect the methyl acetate to reveal a free carboxylic acid for subsequent conjugation to a target protein ligand, minimizing side reactions and maximizing yield of the desired heterobifunctional degrader .

Functionalization of Materials and Bioactive Conjugates Beyond PROTACs

The PEG4 chain enhances solubility, flexibility, and biocompatibility, making Hydroxy-PEG4-methyl acetate useful in broader applications including surface modification, drug delivery systems, and polymer chemistry . The terminal hydroxyl and protected acid groups provide versatile handles for creating functionalized materials and bioactive conjugates where a defined PEG spacer is required to modulate physical properties or biological interactions.

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